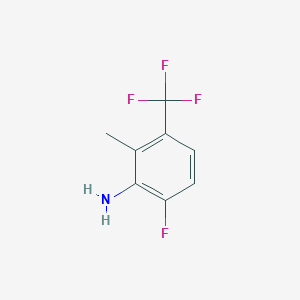![molecular formula C11H10BF3N2O4 B1450275 6-甲基-2-[5-(三氟甲基)吡啶-2-基]-1,3,6,2-二氧杂硼杂环辛烷-4,8-二酮 CAS No. 1802736-35-1](/img/structure/B1450275.png)
6-甲基-2-[5-(三氟甲基)吡啶-2-基]-1,3,6,2-二氧杂硼杂环辛烷-4,8-二酮
描述
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical and Chemical Properties Analysis
TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
农药工业
三氟甲基吡啶 (TFMP) 部分是该化合物结构的一部分,广泛应用于农药工业。含有 TFMP 结构的化合物被用于保护农作物免受害虫侵害。 氟原子的独特物理化学性质与吡啶环的特性相结合,促成了这些衍生物的生物活性 .
药物开发
几种 TFMP 衍生物被用于药物,其中一些已经获准上市。 该化合物可作为合成新型药物分子的中间体,利用 TFMP 基团对药理活性的影响 .
有机合成中间体
该化合物可以作为有机合成中的重要中间体。 其复杂的结构可用于合成更复杂的分子,用于各个化学工业的研发 .
兽药
与在人类药物中的应用类似,TFMP 衍生物也用于兽药。 该化合物可参与动物治疗或补充剂的开发 .
环境科学
对这类化合物的环境归宿和迁移的研究至关重要。可以对该化合物进行研究,以了解其在环境中的行为、其分解产物及其对生态系统的潜在影响。
这些应用都利用了该化合物的独特化学结构,特别是三氟甲基吡啶基团,它赋予了独特的物理和化学性质,这些性质在各个科学研究领域都具有价值 .
未来方向
作用机制
Biochemical Pathways
Similar compounds have been known to affect the electron transport chain in mitochondria, leading to disruption of atp production and cellular energy metabolism .
Result of Action
Similar compounds have been known to disrupt cellular energy metabolism, which can lead to cell death .
生化分析
Biochemical Properties
6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the inhibition or activation of specific enzymes, leading to alterations in metabolic flux and cellular homeostasis. For instance, it has been observed to inhibit certain oxidoreductases, thereby affecting the redox state of the cell .
Cellular Effects
The effects of 6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to impact the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, it can alter gene expression profiles by affecting transcription factors and epigenetic modifiers, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects through specific binding interactions with biomolecules. It binds to active sites of enzymes, leading to either inhibition or activation. For example, its interaction with kinases can result in the phosphorylation or dephosphorylation of target proteins, thereby modulating their activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic adaptation.
Dosage Effects in Animal Models
The effects of 6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress . At high doses, it can lead to toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound.
Metabolic Pathways
6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.
Transport and Distribution
The transport and distribution of 6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity. For instance, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of 6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione is a key determinant of its activity and function. This compound has been found to localize to specific organelles, such as the mitochondria and nucleus . Targeting signals and post-translational modifications play a crucial role in directing it to these compartments. The localization to mitochondria, for example, allows it to directly influence mitochondrial function and energy metabolism.
属性
IUPAC Name |
6-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BF3N2O4/c1-17-5-9(18)20-12(21-10(19)6-17)8-3-2-7(4-16-8)11(13,14)15/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNWEZKEFLNTHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


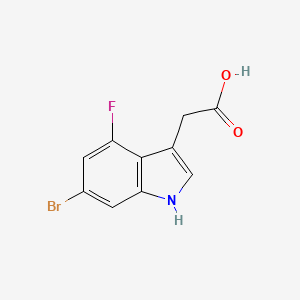
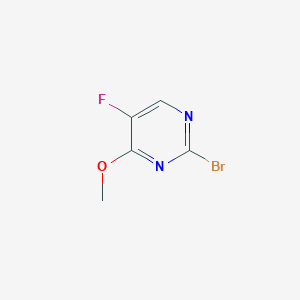
![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1450197.png)
![1-[4-(3-Azidopropoxy)-phenyl]-ethanone](/img/structure/B1450199.png)


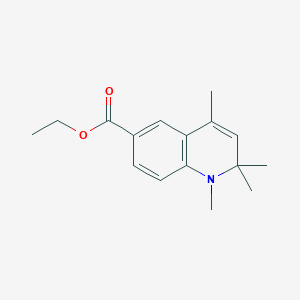
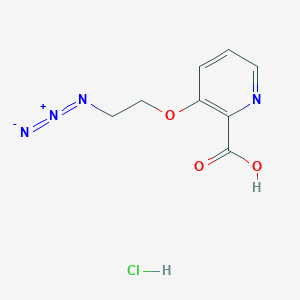
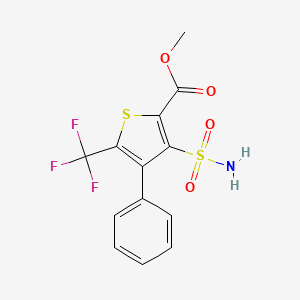
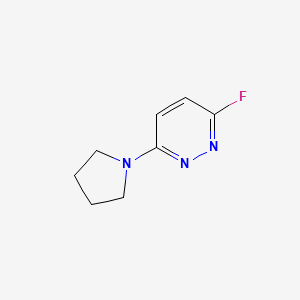
![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)

